Cas no 86967-06-8 (3-(4-bromophenyl)oxolane-2,5-dione)

3-(4-bromophenyl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Furandione, 3-(4-bromophenyl)dihydro-
- 3-(4-bromophenyl)oxolane-2,5-dione
-
- Inchi: 1S/C10H7BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
- InChI Key: ZBHDUZUFAITKGD-UHFFFAOYSA-N
- SMILES: O1C(=O)CC(C2=CC=C(Br)C=C2)C1=O
3-(4-bromophenyl)oxolane-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174714-0.5g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 0.5g |
$569.0 | 2023-09-20 | |
Enamine | EN300-174714-0.25g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 0.25g |
$361.0 | 2023-09-20 | |
Enamine | EN300-174714-10.0g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 10.0g |
$3130.0 | 2023-02-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015903-1g |
3-(4-Bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358261-50mg |
3-(4-Bromophenyl)dihydrofuran-2,5-dione |
86967-06-8 | 95% | 50mg |
¥4536.00 | 2024-04-27 | |
Enamine | EN300-174714-1g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 1g |
$728.0 | 2023-09-20 | |
Enamine | EN300-174714-10g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 10g |
$3131.0 | 2023-09-20 | |
1PlusChem | 1P01BDEC-1g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 1g |
$962.00 | 2024-04-21 | |
Aaron | AR01BDMO-2.5g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 2.5g |
$1989.00 | 2025-02-14 | |
Enamine | EN300-174714-0.1g |
3-(4-bromophenyl)oxolane-2,5-dione |
86967-06-8 | 95% | 0.1g |
$252.0 | 2023-09-20 |
3-(4-bromophenyl)oxolane-2,5-dione Related Literature
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 3-(4-bromophenyl)oxolane-2,5-dione
Recent Advances in the Study of 3-(4-bromophenyl)oxolane-2,5-dione (CAS: 86967-06-8): A Comprehensive Research Brief
The compound 3-(4-bromophenyl)oxolane-2,5-dione (CAS: 86967-06-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.
Recent studies have demonstrated that 3-(4-bromophenyl)oxolane-2,5-dione serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds with biological activity. The presence of the bromophenyl moiety enhances its reactivity in various coupling reactions, while the oxolane-2,5-dione ring provides multiple sites for further functionalization. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for this compound with improved yield (78%) and purity (>99%).
In pharmacological research, 3-(4-bromophenyl)oxolane-2,5-dione has shown promising results as a potential inhibitor of inflammatory mediators. A recent in vitro study demonstrated its ability to suppress NF-κB activation at micromolar concentrations (IC50 = 3.2 μM), suggesting potential applications in treating inflammatory diseases. The compound's structure-activity relationship has been extensively investigated, with modifications to the bromophenyl group shown to significantly affect its biological potency.
Notably, a 2024 study in Bioorganic Chemistry revealed that derivatives of 3-(4-bromophenyl)oxolane-2,5-dione exhibit selective cytotoxicity against certain cancer cell lines, particularly in breast cancer (MCF-7) and colon cancer (HT-29) models. The mechanism appears to involve the induction of apoptosis through mitochondrial pathway activation, though further in vivo studies are needed to confirm these findings.
The compound's pharmacokinetic properties have also been investigated, with recent ADMET predictions suggesting favorable drug-like characteristics. Molecular docking studies indicate potential interactions with multiple therapeutic targets, including COX-2 and various kinases. However, challenges remain in improving its metabolic stability and oral bioavailability, as reported in a recent Pharmaceutical Research publication.
Future research directions for 3-(4-bromophenyl)oxolane-2,5-dione include exploring its potential in combination therapies, developing more potent analogs through structure-based drug design, and investigating its applications in targeted drug delivery systems. The compound's versatility and demonstrated biological activities make it a promising candidate for further pharmaceutical development.
86967-06-8 (3-(4-bromophenyl)oxolane-2,5-dione) Related Products
- 5587-61-1(Triisocyanato(methyl)silane)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 249916-07-2(Borreriagenin)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
